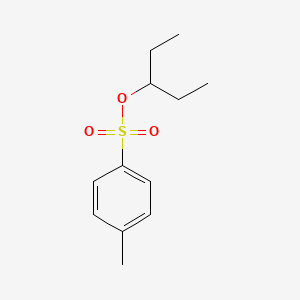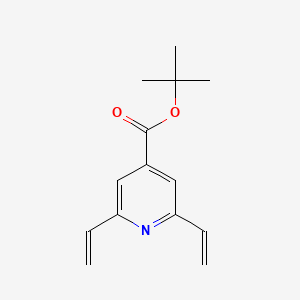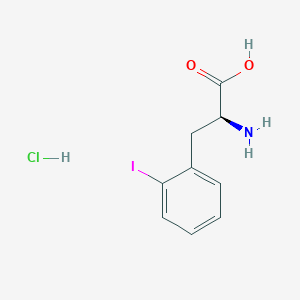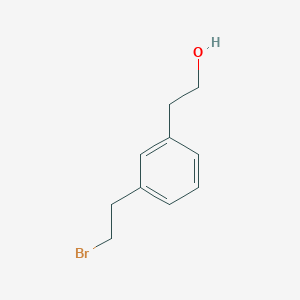
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a morpholinosulfonyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation with morpholine and a sulfonylating agent such as chlorosulfonic acid or sulfonyl chloride to introduce the morpholinosulfonyl group at the 3rd position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a base like potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as 1,4-dioxane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Coupling Reactions: Products include biaryl or styrene derivatives.
Reduction Reactions: Products include sulfide or thiol derivatives.
科学研究应用
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is employed in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
作用机制
The mechanism of action of 5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinosulfonyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-Bromo-2-morpholinopyridin-3-amine
Uniqueness
5-Bromo-3-(morpholinosulfonyl)pyridin-2-amine is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable intermediate in drug discovery and material science.
属性
分子式 |
C9H12BrN3O3S |
|---|---|
分子量 |
322.18 g/mol |
IUPAC 名称 |
5-bromo-3-morpholin-4-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C9H12BrN3O3S/c10-7-5-8(9(11)12-6-7)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChI 键 |
NORQOVGKKMNXFO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC(=C2)Br)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Hydroxy-4-methoxy-9-methyl-3-(3-methyl-butyryl)-7H-6,12-dioxa-dibenzo[a,d]cycloocten-5-one](/img/structure/B8496464.png)


![(RS)-(5-methyl-1-phenyl-4,5-dihydro-1H-[1,2,4]triazol-3-yl)-methanol](/img/structure/B8496490.png)

![7-Fluoro-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8496497.png)

![2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B8496511.png)
silane](/img/structure/B8496525.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine hydrochloride](/img/structure/B8496530.png)


![Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-[(methylsulfonyl)amino]-](/img/structure/B8496556.png)
